Clavosolide C
CAS No.:
Cat. No.: VC1847432
Molecular Formula: C43H70O16
Molecular Weight: 843 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C43H70O16 |
|---|---|
| Molecular Weight | 843 g/mol |
| IUPAC Name | (1S,5S,7S,9S,10S,11S,15S,17S,19S,20S)-9-[(2S,3R,4S,5R)-5-hydroxy-3,4-dimethoxyoxan-2-yl]oxy-10,20-dimethyl-5,15-bis[(1S,2S)-2-methylcyclopropyl]-19-[(2S,3R,4S,5R)-3,4,5-trimethoxyoxan-2-yl]oxy-4,14,21,22-tetraoxatricyclo[15.3.1.17,11]docosane-3,13-dione |
| Standard InChI | InChI=1S/C43H70O16/c1-20-10-26(20)33-14-24-12-29(58-42-40(50-8)38(48-6)28(44)18-52-42)22(3)31(54-24)16-36(45)57-34(27-11-21(27)2)15-25-13-30(23(4)32(55-25)17-37(46)56-33)59-43-41(51-9)39(49-7)35(47-5)19-53-43/h20-35,38-44H,10-19H2,1-9H3/t20-,21-,22+,23+,24-,25-,26-,27-,28+,29-,30-,31-,32-,33-,34-,35+,38-,39-,40+,41+,42-,43-/m0/s1 |
| Standard InChI Key | VZJHKECEUCVCRQ-HZNAPWQASA-N |
| Isomeric SMILES | C[C@H]1C[C@@H]1[C@@H]2C[C@@H]3C[C@@H]([C@H]([C@@H](O3)CC(=O)O[C@@H](C[C@@H]4C[C@@H]([C@H]([C@@H](O4)CC(=O)O2)C)O[C@H]5[C@@H]([C@H]([C@@H](CO5)OC)OC)OC)[C@H]6C[C@@H]6C)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)OC)OC |
| Canonical SMILES | CC1CC1C2CC3CC(C(C(O3)CC(=O)OC(CC4CC(C(C(O4)CC(=O)O2)C)OC5C(C(C(CO5)OC)OC)OC)C6CC6C)C)OC7C(C(C(CO7)O)OC)OC |
Introduction
Structural Characteristics of Clavosolide C
Clavosolide C (compound 3 in the primary literature) features a C2-symmetric macrocyclic structure similar to other members of the clavosolide family. Based on the proposed structure from the original isolation studies, Clavosolide C is characterized by specific substitution patterns that distinguish it from other clavosolides .
The general structure of clavosolides consists of a 16-membered dimeric macrocycle incorporating xylopyranoside moieties. Specifically, Clavosolide C is characterized by the substitution pattern where R=R'=Me, R"=H, as depicted in the original structural elucidation . This pattern differentiates it from Clavosolide A (R=R'=R"=Me), Clavosolide B (R=R"=Me, R'=H), and Clavosolide D (R=H, R'=R"=Me) .
Key Structural Features
The basic structural framework of Clavosolide C includes:
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A C2-symmetric 16-membered dimeric macrocyclic core
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Two methoxy groups at specific positions (R=R'=Me)
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One non-methylated position (R"=H)
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Xylopyranoside sugar moieties
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Cyclopropyl substructures
This combination of structural elements creates a complex natural product with multiple stereogenic centers and functional groups.
Relationship to Other Clavosolides
Clavosolide C belongs to a family of structurally related macrodiolides. The structural revisions that occurred for Clavosolide A and B suggest that similar considerations might apply to the structural assignment of Clavosolide C. The original proposed structures for Clavosolide A and B (compounds 1 and 2) were later revised (to compounds 5 and 6) following total synthesis efforts .
The revised structures confirmed through total synthesis showed that the stereochemistry of certain centers differed from what was initially proposed based on spectroscopic data alone. While no specific total synthesis of Clavosolide C has been reported in the provided literature, the structural insights gained from the synthesis of related clavosolides provide valuable context.
Comparative Analysis of Clavosolide Structures
Table 1: Structural Comparison of Clavosolides A-D
| Compound | R substituent | R' substituent | R" substituent | Key Distinguishing Features |
|---|---|---|---|---|
| Clavosolide A | Me | Me | Me | Fully methylated |
| Clavosolide B | Me | H | Me | Non-methylated at R' position |
| Clavosolide C | Me | Me | H | Non-methylated at R" position |
| Clavosolide D | H | Me | Me | Non-methylated at R position |
This comparative analysis highlights the subtle structural variations that differentiate Clavosolide C from its congeners. These seemingly minor differences in methylation patterns could potentially result in significant differences in biological activity and physical properties.
Synthetic Approaches
Although no specific total synthesis of Clavosolide C has been reported in the available literature, the synthetic strategies developed for other clavosolides provide valuable insights into potential approaches for Clavosolide C synthesis.
The total synthesis of Clavosolide A has been achieved through various routes, with recent advancements reducing the step count significantly. While early syntheses required 11-34 linear steps, more recent approaches have accomplished the synthesis in as few as 7 steps through innovative methodologies such as "enantioselective alcohol-mediated carbonyl addition" .
Key Synthetic Strategies
Based on the approaches used for related clavosolides, potential synthetic strategies for Clavosolide C might include:
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Bidirectional asymmetric allylation methodologies
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Glycosylation using xylose trichloroacetimidates
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Introduction of the cyclopropyl moiety via appropriate precursors
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Dimerization through macrolactonization
A retrosynthetic analysis similar to that employed for Clavosolide A would likely begin with disconnection of the macrocycle to identify suitable monomeric precursors .
Research Gaps and Future Directions
Several significant research gaps exist regarding Clavosolide C:
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Confirmation of the absolute stereochemistry through total synthesis or X-ray crystallography
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Comprehensive evaluation of biological activities
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Development of efficient synthetic routes specific to Clavosolide C
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Investigation of structure-activity relationships within the clavosolide family
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Exploration of biosynthetic pathways
Future research directions could include:
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Total synthesis of Clavosolide C to confirm its structure
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Comparative biological evaluation of all clavosolides
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Development of simplified analogs that retain biological activity
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Investigation of the ecological role of these compounds in their natural environment
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